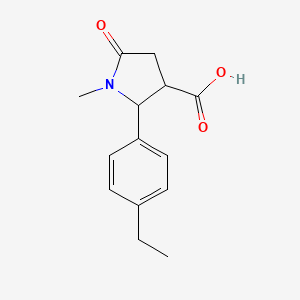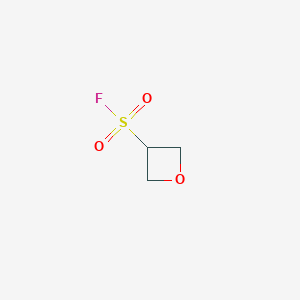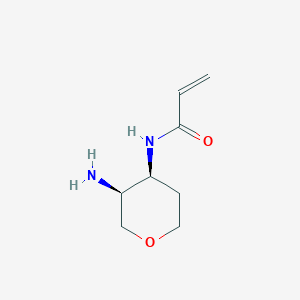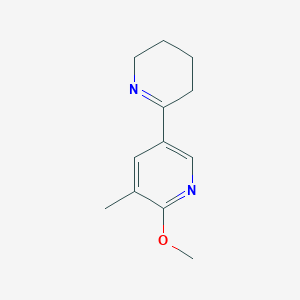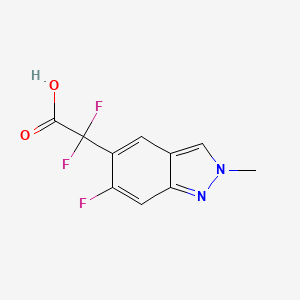
2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-fluoro-2-methylindazole with difluoroacetic acid under controlled conditions . The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional purification steps to ensure the quality of the compound.
Análisis De Reacciones Químicas
2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activities. The compound may inhibit or activate specific biochemical pathways, resulting in its observed biological effects .
Comparación Con Compuestos Similares
2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetic acid can be compared with other similar compounds, such as:
2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetohydrazide: This compound has a similar structure but contains a hydrazide group instead of an acetic acid moiety.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This compound contains a fluorosulfonyl group and is used as a reagent in trifluoromethylation reactions.
The uniqueness of this compound lies in its specific combination of fluorinated indazole and acetic acid moieties, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
1638768-11-2 |
|---|---|
Fórmula molecular |
C10H7F3N2O2 |
Peso molecular |
244.17 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(6-fluoro-2-methylindazol-5-yl)acetic acid |
InChI |
InChI=1S/C10H7F3N2O2/c1-15-4-5-2-6(10(12,13)9(16)17)7(11)3-8(5)14-15/h2-4H,1H3,(H,16,17) |
Clave InChI |
MKGLUHJPEIAJGD-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C2C=C(C(=CC2=N1)F)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



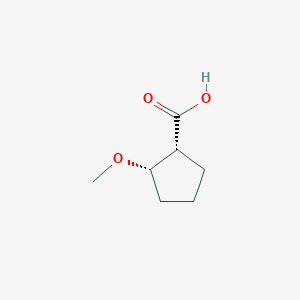

![7-morpholin-4-yl-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B13004518.png)

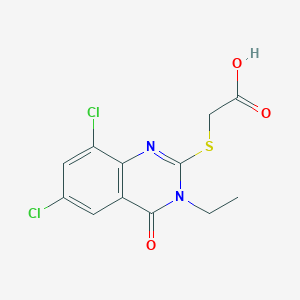
![(2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13004524.png)
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13004531.png)

